4-(3-Mercaptopropyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Mercaptopropyl)benzene-1,2-diol is an organic compound characterized by the presence of a benzene ring substituted with a mercaptopropyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a suitable mercaptopropyl precursor reacts with a benzene-1,2-diol under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 4-(3-Mercaptopropyl)benzene-1,2-diol may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Mercaptopropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The mercaptopropyl group can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and amines can react with the hydroxyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(3-Mercaptopropyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(3-Mercaptopropyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Redox Reactions: The hydroxyl and mercaptopropyl groups can participate in redox reactions, influencing cellular redox balance.
Enzyme Interaction: The compound can interact with enzymes involved in oxidative stress responses, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the mercaptopropyl group, making it less versatile in certain chemical reactions.
Resorcinol (benzene-1,3-diol): Has hydroxyl groups in different positions, leading to different chemical properties.
Hydroquinone (benzene-1,4-diol): Also differs in the position of hydroxyl groups, affecting its reactivity.
Uniqueness
4-(3-Mercaptopropyl)benzene-1,2-diol is unique due to the presence of both hydroxyl and mercaptopropyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4-(3-sulfanylpropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O2S/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,10-12H,1-2,5H2 |
InChI Key |
ZADYLNTVNPFNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCS)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.